3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine
Overview
Description
3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This structure is notable for its biological activity and potential therapeutic applications. The imidazo[4,5-b]pyridine scaffold is known for its presence in various pharmacologically active molecules, making this compound of significant interest in medicinal chemistry.
Mechanism of Action
Target of Action
Imidazole derivatives, which include this compound, have been reported to show a broad range of biological activities . They can act as antagonists of various biological receptors .
Mode of Action
It is known that imidazole derivatives can interact with their targets in a variety of ways, influencing cellular pathways and resulting in various changes .
Biochemical Pathways
Imidazole derivatives have been reported to influence many cellular pathways necessary for the proper functioning of cells .
Result of Action
Imidazole derivatives have been reported to show a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine typically involves the construction of the imidazo[4,5-b]pyridine core followed by functionalization. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the imidazo[4,5-b]pyridine ring. Subsequent alkylation with 2-bromoethylamine hydrobromide can introduce the ethyl and amine groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding imidazo[4,5-b]pyridine N-oxides.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of N-substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: The parent compound, known for its broad range of biological activities.
Imidazo[4,5-c]pyridine: Another isomer with similar biological properties but different structural arrangement.
Imidazo[1,2-a]pyridine: Known for its use in sedative and hypnotic drugs.
Uniqueness
3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to modulate specific molecular targets sets it apart from other imidazo[4,5-b]pyridine derivatives .
Properties
IUPAC Name |
3-(2-ethylimidazo[4,5-b]pyridin-3-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-2-10-14-9-5-3-7-13-11(9)15(10)8-4-6-12/h3,5,7H,2,4,6,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWECFHXHZBCJBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CCCN)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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